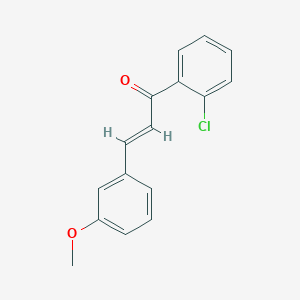

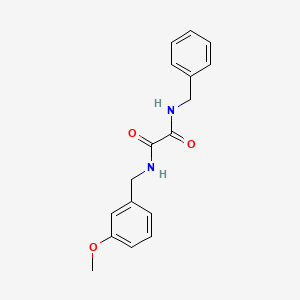

![molecular formula C23H28N4O5 B2491055 2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758702-09-9](/img/structure/B2491055.png)

2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrano[3,2-c]pyridine derivatives, including compounds similar to the specified chemical, involves multi-step chemical reactions that typically start from simple precursors. These processes often employ techniques such as condensation, cyclization, and substitution reactions. For instance, Rahmati (2010) demonstrated a one-pot, three-component condensation reaction involving an aldehyde, 3-amino-5-methylpyrazole, and ethyl cyanoacetate to synthesize 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles with high yields (Rahmati, 2010).

Molecular Structure Analysis

The molecular and crystal structure analysis of these compounds often reveals detailed insights into their conformation, bonding, and interactions. X-ray diffraction techniques are commonly used to elucidate the crystal structure, showing how heterocyclic rings adopt specific conformations and how molecular packing is influenced by intermolecular forces. For example, Sharma et al. (2015) investigated two carbonitrile compounds, revealing significant deviations from planarity in the pyran ring and highlighting the role of N-H...O and N-H...N hydrogen bonds in stabilizing the crystal structure (Sharma et al., 2015).

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

The compound is part of the 2H-pyrano[3,2-c]pyridine system, which has been synthesized through several innovative approaches. For example, Strah, Svete, and Stanovnik (1996) detailed a new method for synthesizing 2H-pyrano[3,2-c]pyridine derivatives starting from 1,3-dicarbonyl compounds. This synthesis pathway emphasizes the compound's role as an intermediate in producing diverse heterocyclic systems, showcasing its potential utility in synthesizing pharmacologically active molecules or materials with unique properties (Strah, Svete, & Stanovnik, 1996).

Antimicrobial and Anticancer Activities

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines revealed that these compounds, synthesized via reactions involving 4-dimethylaminomethylene derivatives, exhibited potent cytotoxic activities against various cancer cell lines. This study by Deady et al. (2003) underscores the potential of pyrano[3,2-c]pyridine derivatives in developing new anticancer therapies (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Photovoltaic Applications

Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their potential application in organic–inorganic photodiode fabrication. This research highlights the utility of pyrano[3,2-c]pyridine derivatives in the development of new materials for solar energy conversion, marking an exciting intersection between organic chemistry and renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Molecular Docking and In Vitro Screening

A study on the synthesis, molecular docking, and in vitro screening of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives by Flefel et al. (2018) showcases the compound's relevance in medicinal chemistry. These derivatives were evaluated for their antimicrobial and antioxidant activities, providing insights into their potential as therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Propriétés

IUPAC Name |

2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5/c1-13-9-19-21(23(28)27(13)8-7-26(2)3)20(15(12-24)22(25)32-19)14-10-17(30-5)18(31-6)11-16(14)29-4/h9-11,20H,7-8,25H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCXJPYJGXKFSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3OC)OC)OC)C(=O)N1CCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2490973.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2490976.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2490980.png)

![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2-(3,4-dimethoxyphenethyl)-1-isoindolinone](/img/structure/B2490983.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2490984.png)

![(3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2490989.png)

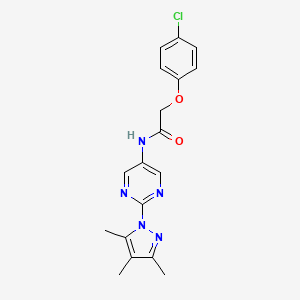

![N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2490990.png)

![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)